Colestipol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

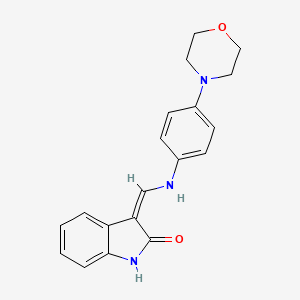

Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.

Colestipol is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. Colestipol has not been associated with clinically apparent liver injury.

Bile acid sequestrants like colestipol have been in use since the 1970s. And even though such an agent may very well be useful in reducing elevated cholesterol levels and decreasing the risk for atherosclerotic vascular disease due to hypercholesterolemia, colestipol is still generally only employed as an adjunct therapy and the relatively physical nature of its pharmacological activity sometimes limits its usefulness. In particular, as colestipol's general mechanism of action ultimately results in the decreased absorption and enhanced secretion of bile acids and lipids in the feces, patients who take complicated medication regimens, experience constipation or biliary obstruction, etc. may not be good candidates for using the agent owing to its physical effects on the gut. Alternatively, colestipol predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism. The resultant lack of systemic exposure consequently means the medication generally demonstrates very few adverse effects inside the body.

Wissenschaftliche Forschungsanwendungen

Cholesterol-Lowering Effect : Colestipol is effective in lowering low-density-lipoprotein (LDL) and total plasma cholesterol levels. It is particularly beneficial in the long-term treatment of hypercholesterolemia, potentially reducing mortality from coronary heart disease (Glueck, 1982).

Application in Familial Hyperlipoproteinemia : It has been shown to be effective in lowering serum cholesterol by more than 30% in patients with familial type II hyperlipoproteinemia, indicating its potential as a safe and effective treatment for this condition (Harvengt & Desager, 1976).

Effects on Serum Lipids in Experimental Models : Studies on animals and humans have demonstrated that Colestipol can persistently lower serum cholesterol levels. It does not significantly affect triglyceride levels, indicating its targeted effect on cholesterol metabolism (Parkinson, Gundersen, & Nelson, 1970).

Use in Children and Young Adults : Colestipol has been studied in children, adolescents, and young adults with familial hypercholesterolemia. It has been found to lower total and LDL cholesterol, while potentially raising HDL cholesterol (Schlierf et al., 1982).

Dispositional Studies : Research on the disposition of Colestipol in humans, dogs, and rats showed minimal absorption from the gastrointestinal tract, aligning with its mechanism of action as a bile acid sequestrant (Thomas et al., 1978).

Long-Term Treatment of Hyperlipoproteinemia : Long-term use of Colestipol in conjunction with diet has shown significant lowering of serum lipids in patients with familial type II hyperlipoproteinemia. This approach was effective in reducing the size of xanthomas and stabilizing atherosclerotic lesions (Kuo, Hayase, Kostis, & Moreyra, 1979).

Effect on Atherosclerosis : Studies have indicated that Colestipol can significantly reduce atheromata in the aortic arch and thoracic aorta in rabbits when added to an atherogenic diet (Kritchevsky, Kim, & Tepper, 1973).

Eigenschaften

CAS-Nummer |

8001-95-4 |

|---|---|

Produktname |

Colestipol |

Molekularformel |

C11H28ClN5O |

Molekulargewicht |

281.83 g/mol |

IUPAC-Name |

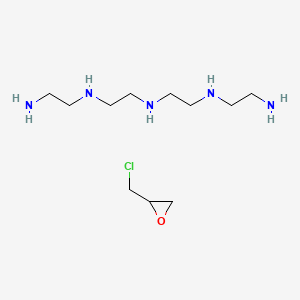

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChI-Schlüssel |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Kanonische SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

50925-79-6 26658-42-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)